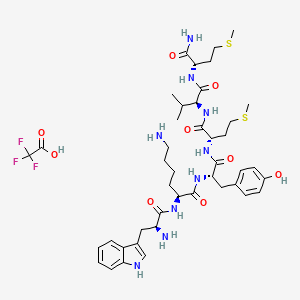

Wkymvm-NH2 (tfa)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

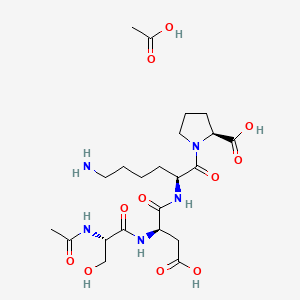

WKYMVM-NH2 (TFA) ist ein synthetisches Hexapeptid, das als potenter Agonist für N-Formylpeptidrezeptoren (FPR1 und FPRL1/2) wirkt. Diese Rezeptoren sind an verschiedenen Immunantworten beteiligt, darunter Chemotaxis, Mobilisierung des Komplementrezeptors 3 und Aktivierung der NADPH-Oxidase . Die Verbindung wird aufgrund ihrer Fähigkeit, mehrere Leukozyten-Effektorfunktionen zu aktivieren, in der wissenschaftlichen Forschung häufig verwendet .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

WKYMVM-NH2 (TFA) wird durch Festphasenpeptidsynthese (SPPS) synthetisiert, eine Methode, die üblicherweise für die Herstellung von Peptiden verwendet wird. Die Synthese beinhaltet die sequentielle Zugabe geschützter Aminosäuren zu einem festen Harz, gefolgt von Entschützung und Abspaltung vom Harz . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt), um die Peptidbindungsbildung zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für WKYMVM-NH2 (TFA) nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die Skalierung des SPPS-Prozesses. Dazu gehören die Optimierung der Reaktionsbedingungen, die Verwendung von automatisierten Peptidsynthesizern und der Einsatz der Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

WKYMVM-NH2 (TFA) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .

Industrial Production Methods

While specific industrial production methods for WKYMVM-NH2 (TFA) are not widely documented, the general approach involves scaling up the SPPS process. This includes optimizing reaction conditions, using automated peptide synthesizers, and employing high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Arten von Reaktionen

WKYMVM-NH2 (TFA) unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungs- und Spaltungsreaktionen . Es nimmt unter Standardbedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil.

Häufige Reagenzien und Bedingungen

Kupplungsreagenzien: N,N'-Diisopropylcarbodiimid (DIC), Hydroxybenzotriazol (HOBt)

Entschützungsreagenzien: Trifluoressigsäure (TFA)

Abspaltungsreagenzien: Trifluoressigsäure (TFA) mit Scavengern wie Wasser, Triisopropylsilan (TIS) und Ethandiol (EDT).

Hauptprodukte

Das Hauptprodukt, das gebildet wird, ist das Hexapeptid WKYMVM-NH2 (TFA), das nach den letzten Entschützungs- und Abspaltungsschritten erhalten wird .

Wissenschaftliche Forschungsanwendungen

WKYMVM-NH2 (TFA) hat verschiedene wissenschaftliche Forschungsanwendungen:

Krebsforschung: WKYMVM-NH2 (TFA) wird verwendet, um seine Auswirkungen auf Immunzellfunktionen im Kontext von Krebs zu untersuchen.

Zellbiologie: Es wird verwendet, um die Zellproliferation und Zytokinprofile in verschiedenen Zelllinien zu untersuchen.

Wirkmechanismus

WKYMVM-NH2 (TFA) entfaltet seine Wirkung durch Bindung an und Aktivierung von N-Formylpeptidrezeptoren (FPR1 und FPRL1/2) auf der Oberfläche von Immunzellen . Diese Aktivierung führt zu mehreren nachgeschalteten Effekten, darunter:

Chemotaxis: Gerichtete Bewegung von Immunzellen zur Infektions- oder Entzündungsstelle.

Aktivierung der NADPH-Oxidase: Produktion von reaktiven Sauerstoffspezies (ROS) zur Abtötung von Mikroben.

Mobilisierung des Komplementrezeptors 3: Verbesserung der Phagozytose und Beseitigung von Krankheitserregern.

Wissenschaftliche Forschungsanwendungen

WKYMVM-NH2 (TFA) has several scientific research applications:

Immunology: It is used to study the activation and chemotaxis of immune cells, including neutrophils, monocytes, and macrophages.

Cancer Research: WKYMVM-NH2 (TFA) is used to investigate its effects on immune cell functions in the context of cancer.

Cell Biology: It is utilized to study cell proliferation and cytokine profiles in various cell lines.

Wirkmechanismus

WKYMVM-NH2 (TFA) exerts its effects by binding to and activating N-formyl peptide receptors (FPR1 and FPRL1/2) on the surface of immune cells . This activation leads to several downstream effects, including:

Chemotaxis: Directed movement of immune cells towards the site of infection or inflammation.

Activation of NADPH Oxidase: Production of reactive oxygen species (ROS) for microbial killing.

Mobilization of Complement Receptor-3: Enhancing phagocytosis and clearance of pathogens.

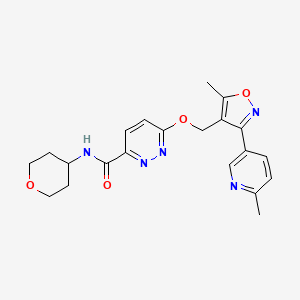

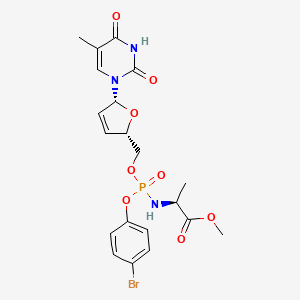

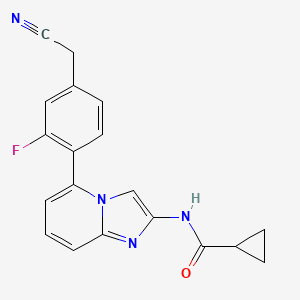

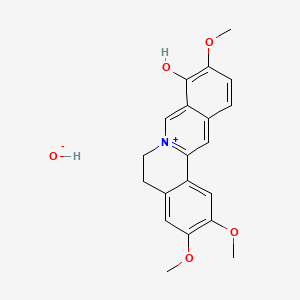

Vergleich Mit ähnlichen Verbindungen

WKYMVM-NH2 (TFA) ist aufgrund seiner hohen Potenz und Spezifität für N-Formylpeptidrezeptoren einzigartig. Ähnliche Verbindungen umfassen:

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihren spezifischen Anwendungen und ihrer Potenz.

Eigenschaften

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H61N9O7S2.C2HF3O2/c1-24(2)35(41(57)46-31(36(44)52)16-19-58-3)50-39(55)33(17-20-59-4)48-40(56)34(21-25-12-14-27(51)15-13-25)49-38(54)32(11-7-8-18-42)47-37(53)29(43)22-26-23-45-30-10-6-5-9-28(26)30;3-2(4,5)1(6)7/h5-6,9-10,12-15,23-24,29,31-35,45,51H,7-8,11,16-22,42-43H2,1-4H3,(H2,44,52)(H,46,57)(H,47,53)(H,48,56)(H,49,54)(H,50,55);(H,6,7)/t29-,31-,32-,33-,34-,35-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVYQWVNXDVTBW-CZPFDPCBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H62F3N9O9S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

970.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-chloropyridin-2-yl)methyl-prop-2-enoylamino]-N-phenylpyridine-2-carboxamide](/img/structure/B8210080.png)

![N-(5-fluoro-2-methylphenyl)-6,6-dimethyl-3-[(1-trimethylsilylcyclobutanecarbonyl)amino]-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide](/img/structure/B8210087.png)